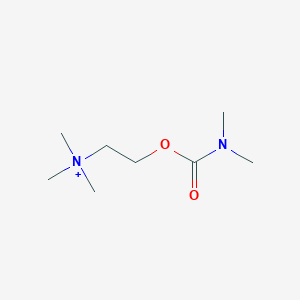

Dimethylcarbamylcholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethylcarbamoylchlorid ist eine chemische Verbindung, die hauptsächlich als Reagenz für die Übertragung einer Dimethylcarbamoylgruppe auf alkoholische oder phenolische Hydroxylgruppen verwendet wird, wodurch Dimethylcarbamate gebildet werden. Diese Carbamate weisen häufig pharmakologische oder pestizide Wirkungen auf. Aufgrund seiner hohen Toxizität und krebserzeugenden Eigenschaften muss Dimethylcarbamoylchlorid mit strengen Sicherheitsvorkehrungen gehandhabt werden .

Herstellungsmethoden

Dimethylcarbamoylchlorid kann durch verschiedene Methoden synthetisiert werden:

Reaktion mit Phosgen und Dimethylamin: Diese Methode, die bereits 1879 berichtet wurde, beinhaltet die Reaktion von Phosgen mit gasförmigem Dimethylamin in einem Strömungsreaktor bei 275 °C.

Synthese im Labormaßstab: Im Labormaßstab kann Dimethylcarbamoylchlorid unter Verwendung von Diphosgen oder Triphosgen und einer wässrigen Dimethylaminlösung in einem Zweiphasensystem aus Benzol-Xylol und Wasser mit Natriumhydroxid als Säurefänger synthetisiert werden.

Reaktion mit Trimethylamin: Dimethylcarbamoylchlorid kann auch durch Reaktion von Phosgen mit Trimethylamin gebildet werden.

Chlordimethylamin-Methode: Ein neueres Verfahren beinhaltet die Umwandlung von Chlordimethylamin zu Dimethylcarbamoylchlorid unter Verwendung eines Palladiumkatalysators unter Druck mit Kohlenmonoxid bei Raumtemperatur.

Vorbereitungsmethoden

Dimethylcarbamoyl chloride can be synthesized through several methods:

Reaction with Phosgene and Dimethylamine: This method, reported as early as 1879, involves reacting phosgene with gaseous dimethylamine in a flow reactor at 275°C.

Laboratory Scale Synthesis: At the laboratory scale, dimethylcarbamoyl chloride can be synthesized using diphosgene or triphosgene and an aqueous dimethylamine solution in a two-phase system of benzene-xylene and water, with sodium hydroxide as an acid scavenger.

Reaction with Trimethylamine: Dimethylcarbamoyl chloride can also be formed by reacting phosgene with trimethylamine.

Chlorodimethylamine Method: A more recent process involves converting chlorodimethylamine to dimethylcarbamoyl chloride using a palladium catalyst under pressure with carbon monoxide at room temperature.

Analyse Chemischer Reaktionen

Dimethylcarbamoylchlorid unterliegt verschiedenen Arten von chemischen Reaktionen:

Substitutionsreaktionen: Es reagiert mit alkoholischen oder phenolischen Hydroxylgruppen unter Bildung von Dimethylcarbamaten, die häufig in Arzneimitteln und Pestiziden verwendet werden.

Reaktion mit Dimethylformamid: Diese Reaktion bildet Tetramethylformamidiniumchlorid, ein wichtiges Zwischenprodukt bei der Herstellung von Tris(dimethylamino)methan, einem Reagenz zur Einführung von Enaminfunktionen und zur Herstellung von Amidinen.

Wissenschaftliche Forschungsanwendungen

Dimethylcarbamoylchlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkungsmechanismus von Dimethylcarbamoylchlorid beinhaltet die Übertragung einer Dimethylcarbamoylgruppe auf Hydroxylgruppen, wodurch Dimethylcarbamate gebildet werden. Diese Carbamate können mit verschiedenen molekularen Zielstrukturen und Signalwegen interagieren, abhängig von ihrer spezifischen Struktur und Anwendung .

Vergleich Mit ähnlichen Verbindungen

Dimethylcarbamoylchlorid kann mit anderen Carbamoylchloriden und verwandten Verbindungen verglichen werden:

Methylcarbamoylchlorid: Ähnlich wie Dimethylcarbamoylchlorid, jedoch mit unterschiedlicher Reaktivität und Anwendung.

Ethylcarbamoylchlorid: Eine weitere verwandte Verbindung mit unterschiedlichen Eigenschaften und Anwendungen.

Dimethylcarbamoylchlorid zeichnet sich durch seine spezifische Verwendung bei der Bildung von Dimethylcarbamaten mit pharmakologischen und pestiziden Wirkungen aus.

Eigenschaften

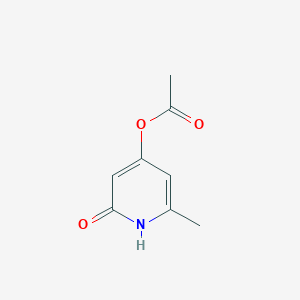

CAS-Nummer |

14721-70-1 |

|---|---|

Molekularformel |

C8H19N2O2+ |

Molekulargewicht |

175.25 g/mol |

IUPAC-Name |

2-(dimethylcarbamoyloxy)ethyl-trimethylazanium |

InChI |

InChI=1S/C8H19N2O2/c1-9(2)8(11)12-7-6-10(3,4)5/h6-7H2,1-5H3/q+1 |

InChI-Schlüssel |

SYTFEYDNYKQRMV-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)OCC[N+](C)(C)C |

Kanonische SMILES |

CN(C)C(=O)OCC[N+](C)(C)C |

Key on ui other cas no. |

14721-70-1 |

Verwandte CAS-Nummern |

14721-77-8 (chloride) 30892-85-4 (iodide) |

Synonyme |

dimethylcarbamylcholine dimethylcarbamylcholine chloride dimethylcarbamylcholine iodide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)